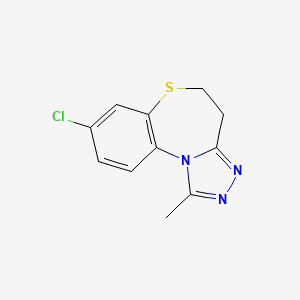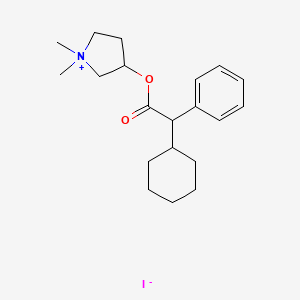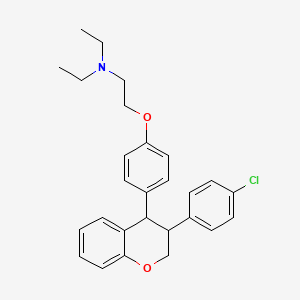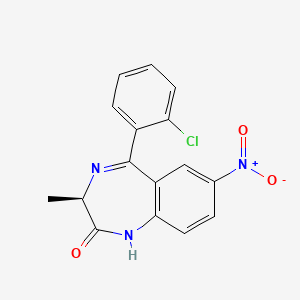
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetyl group, a chloro-nitrophenyl moiety, and an L-cysteine backbone, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2-chloro-4-nitrophenyl group. The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2). The process may also involve the use of catalysts and reagents like sodium benzophenone ketyl for THF distillation or calcium hydride for CH2Cl2 distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and the chloro-nitrophenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The L-cysteine backbone facilitates the compound’s incorporation into biological systems, enhancing its efficacy and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(2-chloro-4-nitrophenyl)-D-cysteine: A stereoisomer with similar properties but different biological activity.
N-Acetyl-S-(2-bromo-4-nitrophenyl)-L-cysteine: A brominated analog with distinct reactivity and applications.
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-homocysteine: A homolog with an extended carbon chain, affecting its chemical and biological behavior.
Uniqueness
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
305-40-8 |
|---|---|
Molekularformel |
C11H11ClN2O5S |
Molekulargewicht |
318.73 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11ClN2O5S/c1-6(15)13-9(11(16)17)5-20-10-3-2-7(14(18)19)4-8(10)12/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
DGTXBKWEIIAZCI-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)


![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)

